Cas no 108714-03-0 (2-[(4-methylphenyl)methyl]-1h-benzimidazole)

2-[(4-methylphenyl)methyl]-1h-benzimidazole structure
108714-03-0 structure
Product Name:2-[(4-methylphenyl)methyl]-1h-benzimidazole
Numero CAS:108714-03-0
MF:C15H14N2
MW:222.285063266754
CID:1186327
PubChem ID:772158
Update Time:2025-04-20

2-[(4-methylphenyl)methyl]-1h-benzimidazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-[(4-methylphenyl)methyl]-1h-benzimidazole
    • CTK0D6191
    • 2-&lt
    • 4-Methylbenzyl&gt
    • -benzimidazol
    • 2-(4-methylbenzyl)-1H-benzo[d]imidazole
    • ACMC-20mbqf
    • HMS2857H08
    • 2-(4-methyl-benzyl)-1H-benzoimidazole
    • 4-Methyl-benzyl&gt
    • AC1LGJ5N
    • 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-
    • ZINC00255831
    • SBB044965
    • MLS001194800
    • CTK0D6191; 2-< 4-Methylbenzyl> -benzimidazol; 2-(4-methylbenzyl)-1H-benzo[d]imidazole; ACMC-20mbqf; HMS2857H08; 2-(4-methyl-benzyl)-1H-benzoimidazole; 2-< 4-Methyl-benzyl> -benzimidazol; AC1LGJ5N; 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-; ZINC00255831; SBB044965; MLS001194800;
    • SR-01000407633
    • CHEMBL1718693
    • HS-8625
    • 108714-03-0
    • SR-01000407633-1
    • DTXSID90354408
    • SCHEMBL22356617
    • AKOS000275108
    • 2-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE
    • Cambridge id 5493861
    • 2-(4-methylbenzyl)-1H-benzimidazole
    • 2-(4-methylbenzyl)-1 h -benzimidazole
    • AB00087034-01
    • SMR000554819
    • CCG-15749
    • Inchi: 1S/C15H14N2/c1-11-6-8-12(9-7-11)10-15-16-13-4-2-3-5-14(13)17-15/h2-9H,10H2,1H3,(H,16,17)
    • Chiave InChI: HULPJQXXYCPOHN-UHFFFAOYSA-N
    • Sorrisi: N1C2C=CC=CC=2N=C1CC1C=CC(C)=CC=1

Proprietà calcolate

  • Massa esatta: 222.11582
  • Massa monoisotopica: 222.115698455g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 2
  • Complessità: 245
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.6
  • Superficie polare topologica: 28.7Ų

Proprietà sperimentali

  • PSA: 28.68
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.